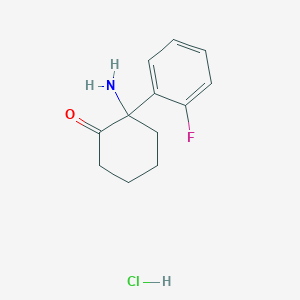

AT-121

Vue d'ensemble

Description

AT-121 est un composé analgésique expérimental conçu pour agir comme un agoniste bifonctionnel à la fois du récepteur μ-opioïde et du récepteur de la nociceptine. Cette double action est destinée à fournir un soulagement de la douleur similaire à celui des opioïdes traditionnels tout en minimisant le risque d'abus et de dépendance .

Mécanisme D'action

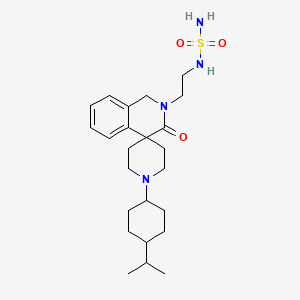

AT-121, also known as 3-oxo-1’-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4’-piperidine] or N-[2-[1,2-dihydro-1’-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4’-piperidin]-2-yl]ethyl]-sulfamide, is an experimental analgesic with a unique mechanism of action .

Target of Action

This compound is designed to be bifunctional, acting as an agonist at both the μ-opioid receptor and the nociceptin receptor . These are the compound’s primary targets and play a crucial role in its mechanism of action .

Mode of Action

This compound interacts with its targets by binding to these receptors. The interaction with the nociceptin receptor is expected to block the abuse and dependence-related side effects that are typical of opioids . This dual action is what sets this compound apart from conventional opioids .

Biochemical Pathways

It is known that the activation of the μ-opioid receptor and the nociceptin receptor can influence various brain activities, including feelings of addiction and chemical dependence .

Pharmacokinetics

It has been found to be a safe, non-addictive analgesic, showing antinociceptive and antiallodynic effects

Result of Action

This compound has been found to deliver pain relief equivalent to morphine, but at a dosage 100 times lower . Importantly, it does so without causing addiction . When given to animals who had developed a dependence on the opioid oxycodone, it actually reduced their level of addiction .

Analyse Biochimique

Biochemical Properties

AT-121 plays a significant role in biochemical reactions by interacting with specific receptors in the body. It acts as a partial agonist at the μ-opioid receptor and the nociceptin receptor . The interaction with these receptors involves binding to the receptor sites, which leads to the activation of downstream signaling pathways. This binding interaction is crucial for its analgesic effects, as it helps in modulating pain signals without causing significant side effects .

Cellular Effects

This compound influences various cellular processes, particularly in neurons. It affects cell signaling pathways by binding to the μ-opioid and nociceptin receptors on the cell surface . This binding leads to the activation of G-protein coupled receptor (GPCR) pathways, which in turn modulate the release of neurotransmitters involved in pain perception . Additionally, this compound has been shown to influence gene expression related to pain and addiction pathways, thereby reducing the potential for abuse .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the μ-opioid and nociceptin receptors . Upon binding, this compound activates these receptors, leading to a conformational change that triggers intracellular signaling cascades . This activation results in the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels, which collectively contribute to its analgesic effects . The dual receptor activity of this compound is designed to provide effective pain relief while minimizing the risk of tolerance and dependence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods . Like many compounds, it may undergo degradation under certain conditions, which can affect its long-term potency . Long-term studies in nonhuman primates have demonstrated that this compound does not induce hyperalgesia, a marker of tolerance development, indicating its potential for sustained use without diminishing effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces pain without causing significant side effects . At higher doses, there may be an increased risk of adverse effects, although this compound has been shown to have a relatively high safety margin . In rhesus monkeys, this compound has been demonstrated to reduce oxycodone reinforcement without affecting food reinforcement, indicating its potential for reducing opioid abuse .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors involved in drug metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which are then excreted from the body . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . Once administered, this compound is absorbed into the bloodstream and distributed to various tissues, including the central nervous system . The compound’s ability to cross the blood-brain barrier is essential for its analgesic effects . Additionally, this compound may interact with plasma proteins, which can influence its bioavailability and distribution .

Subcellular Localization

This compound’s subcellular localization is primarily within the cell membrane, where it interacts with the μ-opioid and nociceptin receptors . The compound’s localization to these receptor sites is facilitated by its lipophilic nature, allowing it to integrate into the lipid bilayer of the cell membrane . This localization is critical for its function, as it enables this compound to effectively modulate receptor activity and downstream signaling pathways .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de l'AT-121 implique plusieurs étapes, commençant par la préparation de la structure spirocyclique de base. Les étapes clés comprennent :

Formation du noyau spirocyclique : Ceci implique la cyclisation d'un précurseur approprié pour former la structure spirocyclique isoquinoléine-pipéridine.

Fonctionnalisation : Introduction de groupes fonctionnels tels que la chaîne latérale sulfamoylaminoéthyle et le groupe propan-2-ylcyclohexyle.

Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir la stéréochimie et le rendement souhaités.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour l'this compound ne soient pas publiées, la synthèse à grande échelle impliquerait probablement l'optimisation des procédures à l'échelle du laboratoire pour améliorer le rendement, la pureté et la rentabilité. Cela comprendrait l'utilisation d'équipements de synthèse automatisés et de mesures strictes de contrôle de la qualité.

Analyse Des Réactions Chimiques

Types de réactions

L'AT-121 peut subir diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène dans la molécule, modifiant potentiellement ses propriétés pharmacologiques.

Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène, ce qui peut modifier l'activité du composé.

Substitution : Remplacement d'un groupe fonctionnel par un autre, ce qui peut servir à créer des analogues de l'this compound ayant des propriétés différentes.

Réactifs et conditions courants

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux avec un catalyseur au palladium.

Substitution : Divers nucléophiles ou électrophiles dans des conditions appropriées, telles que des réactions d'halogénation ou d'alkylation.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des analogues désoxygénés.

Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Étude de la relation structure-activité des analgésiques bifonctionnels.

Biologie : Investigation de l'interaction de l'this compound avec les récepteurs opioïdes et de la nociceptine.

Médecine : Exploration de son potentiel en tant qu'analgésique non addictif.

Industrie : Développement potentiel en un produit pharmaceutique commercial pour la gestion de la douleur.

Mécanisme d'action

L'this compound exerce ses effets en se liant à la fois au récepteur μ-opioïde et au récepteur de la nociceptine. Le récepteur μ-opioïde est responsable des effets analgésiques, tandis que le récepteur de la nociceptine module les effets secondaires généralement associés aux opioïdes, tels que la dépendance et la tolérance . Cette double action permet à l'this compound de fournir un soulagement efficace de la douleur avec un risque réduit d'abus.

Applications De Recherche Scientifique

AT-121 has several scientific research applications, including:

Chemistry: Studying the structure-activity relationship of bifunctional analgesics.

Biology: Investigating the interaction of this compound with opioid and nociceptin receptors.

Medicine: Exploring its potential as a non-addictive pain reliever.

Industry: Potential development into a commercial pharmaceutical product for pain management.

Comparaison Avec Des Composés Similaires

Composés similaires

Cebranopadol : Un autre analgésique bifonctionnel qui cible à la fois le récepteur μ-opioïde et le récepteur de la nociceptine.

Oliceridine : Un agoniste du récepteur μ-opioïde avec un mécanisme différent pour réduire les effets secondaires.

PZM21 : Un agoniste sélectif du récepteur μ-opioïde conçu pour minimiser les effets secondaires.

Unicité de l'AT-121

L'this compound est unique dans sa double action équilibrée sur les récepteurs μ-opioïde et de la nociceptine, qui est conçue pour fournir un soulagement efficace de la douleur tout en minimisant le risque de dépendance et d'autres effets secondaires liés aux opioïdes .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à les poser !

Propriétés

IUPAC Name |

3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O3S/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZMNXKYQXVRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336428 | |

| Record name | N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2099681-31-7 | |

| Record name | N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

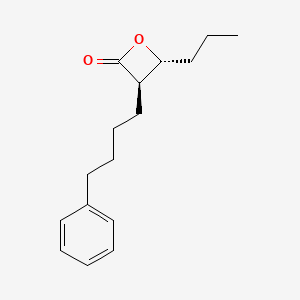

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

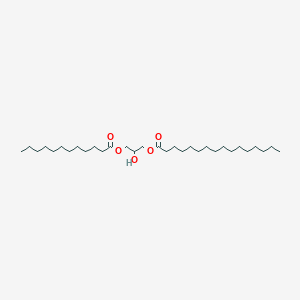

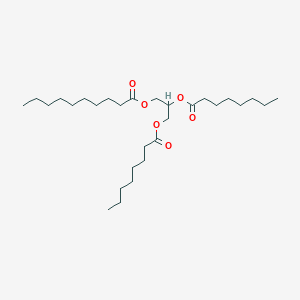

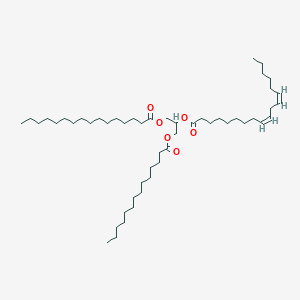

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

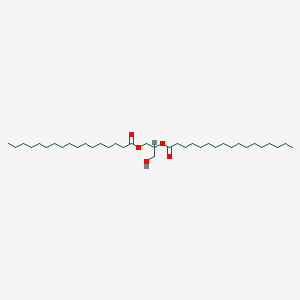

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B3026058.png)

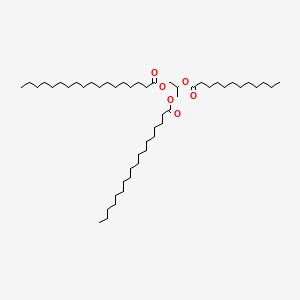

![[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026065.png)

![[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026072.png)